molecular formula C12H10ClNO B2558528 [3-(5-Chloropyridin-2-yl)phenyl]methanol CAS No. 1349715-47-4

[3-(5-Chloropyridin-2-yl)phenyl]methanol

Cat. No.: B2558528
CAS No.: 1349715-47-4
M. Wt: 219.67
InChI Key: DAQFEURCKSCJBE-UHFFFAOYSA-N
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Description

[3-(5-Chloropyridin-2-yl)phenyl]methanol is an organic compound that features a chloropyridine moiety attached to a phenylmethanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(5-Chloropyridin-2-yl)phenyl]methanol typically involves the reaction of 5-chloropyridine-2-carbaldehyde with phenylmagnesium bromide, followed by hydrolysis. The reaction is carried out under anhydrous conditions to prevent the decomposition of the Grignard reagent. The reaction mixture is then quenched with water and extracted with an organic solvent to isolate the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The process involves the use of large-scale reactors and continuous flow systems to ensure efficient mixing and reaction control. The product is then purified using techniques such as distillation or crystallization to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

[3-(5-Chloropyridin-2-yl)phenyl]methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding alcohol or amine.

    Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.

Major Products Formed

    Oxidation: The major products include [3-(5-Chloropyridin-2-yl)phenyl]methanone and [3-(5-Chloropyridin-2-yl)phenyl]carbaldehyde.

    Reduction: The major products include this compound and [3-(5-Chloropyridin-2-yl)phenyl]amine.

    Substitution: The major products depend on the nucleophile used, such as [3-(5-Aminopyridin-2-yl)phenyl]methanol or [3-(5-Thiopyridin-2-yl)phenyl]methanol.

Scientific Research Applications

[3-(5-Chloropyridin-2-yl)phenyl]methanol has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a building block for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of [3-(5-Chloropyridin-2-yl)phenyl]methanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

  • [3-(5-Bromopyridin-2-yl)phenyl]methanol
  • [3-(5-Fluoropyridin-2-yl)phenyl]methanol
  • [3-(5-Methylpyridin-2-yl)phenyl]methanol

Uniqueness

[3-(5-Chloropyridin-2-yl)phenyl]methanol is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. The chlorine atom can participate in various chemical reactions, making the compound versatile for different applications.

Properties

IUPAC Name

[3-(5-chloropyridin-2-yl)phenyl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNO/c13-11-4-5-12(14-7-11)10-3-1-2-9(6-10)8-15/h1-7,15H,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAQFEURCKSCJBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=NC=C(C=C2)Cl)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1349715-47-4
Record name [3-(5-chloropyridin-2-yl)phenyl]methanol
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